molecular formula C6H6O4 B2924629 3,4-dihydroxy-6-methyl-2H-pyran-2-one CAS No. 2413900-41-9

3,4-dihydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B2924629
CAS No.: 2413900-41-9
M. Wt: 142.11
InChI Key: HROZMPGAHOAUMW-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-6-methyl-2H-pyran-2-one ( 2413900-41-9) is a pyranone derivative with the molecular formula C 6 H 6 O 4 and a molecular weight of 142.11 g/mol . As a member of the 2H-pyran-2-one family, it shares a core structural motif with a wide array of biologically active natural products and synthetic compounds . Pyran-2-ones are recognized as versatile building blocks in organic synthesis and medicinal chemistry due to their unique reactivity . Although specific biological data for this compound is limited in the searched literature, pyran-2-one analogs, in general, have demonstrated significant research interest across various therapeutic areas. Related structures have been investigated for a range of pharmacological activities, including potential applications in central nervous system (CNS) disorders , as anticancer agents , and for their antimicrobial properties . The presence of multiple hydroxyl groups on the pyranone ring may influence its physicochemical properties and interaction with biological targets, making it a compound of interest for further exploration in drug discovery and development programs . This product is intended for research purposes as a chemical intermediate or reference standard in laboratory settings. It is strictly For Research Use Only (RUO) and is not approved for human, veterinary, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydroxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-3-2-4(7)5(8)6(9)10-3/h2,7-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROZMPGAHOAUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Profile

Structure and Nomenclature

The molecule consists of a six-membered 2H-pyran-2-one ring. Key structural features include a methyl group (-CH3) attached at position 6, and two hydroxyl groups (-OH) at positions 3 and 4. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for a stereoisomer of this compound is (4S)-6-methyl-3,4-dihydro-2H-pyran-2,3,4-triol. nih.gov The presence of multiple chiral centers implies the existence of various stereoisomers.

Chemical Structure of (4S)-6-methyl-3,4-dihydro-2H-pyran-2,3,4-triol
Figure 1: Chemical Structure of (4S)-6-methyl-3,4-dihydro-2H-pyran-2,3,4-triol, a stereoisomer of this compound. Image courtesy of PubChem.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively documented in the literature. However, computational methods provide valuable estimates for its key properties. The properties listed below are based on a specific stereoisomer, (4S)-6-methyl-3,4-dihydro-2H-pyran-2,3,4-triol. nih.gov

PropertyValue
Molecular Formula C₆H₁₀O₄
Molecular Weight 146.14 g/mol
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2
Topological Polar Surface Area 77.8 Ų
Complexity 185
Covalently-Bonded Unit Count 1

Note: The data in this table is computationally generated for a specific stereoisomer and may differ from experimental values of the compound or its other isomers.

Synthetic Methodologies

Total Synthesis Approaches for 3,4-Dihydroxy-6-methyl-2H-pyran-2-one

The total synthesis of the 4-hydroxy-6-methyl-2H-pyran-2-one (Triacetic acid lactone, TAL) core is of significant interest as it is considered a bioprivileged and potential platform molecule that can be derived from renewable carbohydrate sources through biological methods. mdpi.com TAL and its acetylated derivative, dehydroacetic acid (DHA), are produced industrially and are highly reactive, making them valuable precursors in organic synthesis. mdpi.com

One of the most common biomimetic strategies for synthesizing the 4-hydroxy-2-pyrone ring is through the cyclization of 1,3,5-tricarbonyl compounds, which mimics the natural polyketide synthesis pathway. mdpi.com This approach typically involves the condensation of acetoacetic esters with other carbonyl compounds, followed by cyclization to form the pyranone ring. mdpi.com Another established route involves the use of diketenes, which can dimerize to form the pyran-2-one structure. researchgate.net These foundational methods provide access to the 4-hydroxy-6-methyl-2H-pyran-2-one scaffold, which would require subsequent hydroxylation at the C-3 position to yield the target compound, this compound.

Strategies for 2H-Pyran-2-one Ring Formation

The formation of the 2H-pyran-2-one ring is a key step, and various synthetic strategies have been developed to construct this heterocyclic system efficiently. These methods often exploit the reactivity of acyclic precursors to build the six-membered lactone ring through cyclization and condensation reactions.

Cyclization reactions are central to the formation of the pyran-2-one ring. A primary method is the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents. mdpi.com This process often involves a Claisen-type condensation to assemble the linear tricarbonyl precursor, which then undergoes an intramolecular cyclization and dehydration to afford the 4-hydroxy-2-pyrone. mdpi.com Strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are frequently used to facilitate these condensations. mdpi.com

Another powerful cyclization strategy involves the use of ketenes. For instance, the reaction of stable ketenes with dicarbonyl compounds can afford 4-hydroxy-2-pyrones in good yields. mdpi.com This method represents a [4+2] cyclization approach to the pyranone ring system. mdpi.com

Base-mediated condensation reactions are a cornerstone of pyran-2-one synthesis. Potassium hydroxide (B78521) (KOH) is an effective base for promoting the domino reaction between 1,3-dicarbonyl compounds and activated substrates. For example, the KOH-mediated reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with aromatic ketones in DMSO is a known route to substituted 2H-pyran-2-ones. mdpi.com Similarly, KOH in DMF can be used to synthesize 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitriles from malononitrile (B47326) and 3,3-bis(methylthio)-1-arylprop-2-en-1-one precursors. acs.org An inorganic base-mediated cyclization of bisallenones can also yield fused-pyran derivatives, with KOH acting as an effective initiator. rsc.org

Multicomponent reactions (MCRs) have emerged as highly efficient tools for constructing complex molecules like pyran derivatives in a single step from three or more starting materials. nih.govnih.gov These reactions offer significant advantages, including high atom economy, reduced waste, and simplified procedures. nih.gov A common MCR for pyran synthesis involves the combination of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound. nih.gov The reaction often proceeds through an initial Knoevenagel condensation, followed by a Michael addition and a subsequent intramolecular cyclization to form the pyran ring. nih.govnih.gov

Organocatalysis provides a metal-free approach to pyran-2-one synthesis. N-Heterocyclic carbenes (NHCs) have proven to be particularly effective catalysts. acs.orgnih.govresearchgate.net A notable NHC-catalyzed method is the formal [3+3] annulation of alkynyl esters with enolizable ketones. acs.orgnih.govorganic-chemistry.org This protocol offers a broad substrate scope and operates under mild, metal-free conditions to produce functionalized 2H-pyran-2-ones with high regioselectivity. acs.orgnih.gov The key to this transformation is the use of the NHC as a catalyst instead of a tertiary amine, which activates the substrate differently. acs.orgacs.org The mechanism involves the formation of an α,β-unsaturated alkynyl acylazolium intermediate, which acts as a 1,3-bielectrophilic synthon. acs.org

The stereoselective synthesis of pyran-2-ones is crucial for the preparation of chiral natural products. nih.govmdpi.com Many synthetic approaches utilize chiral starting materials or chiral catalysts to control the stereochemistry of the final product. A common strategy begins with stereodefined precursors, such as (R)- or (S)-propylene oxide, to establish the desired chirality early in the synthetic sequence. nih.govmdpi.comresearchgate.net For example, the opening of (S)-propylene oxide with the acetylide anion of methyl propiolate can lead to a chiral acetylenic alcohol, which then cyclizes to form a chiral pyranone. nih.gov

Diels-Alder reactions involving pyran-2-one scaffolds can also exhibit remarkable regio- and stereoselectivity. researchgate.net Furthermore, highly stereoselective approaches have been developed for related dihydropyranones using NHC catalysis in [4+2] annulation reactions between α-chloroaldehydes and aurones, or in [3+3] cyclizations of enals with 1,3-dicarbonyl compounds. mdpi.com

Key Precursors and Starting Materials in Pyranone Synthesis

The synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one and its derivatives relies on a variety of readily available starting materials.

Acetoacetic Esters and Derivatives: These are fundamental building blocks, often used in condensations to form the 1,3,5-tricarbonyl backbone necessary for cyclization into the 4-hydroxy-2-pyrone ring. mdpi.com

Malonyl Chloride: This reagent can react with compounds like methyl acetoacetate (B1235776) to directly form pyrone derivatives such as 5-carbomethoxy-4-hydroxy-6-methyl-2H-pyran-2-one. mdpi.com

Diketene Acetone Adduct: This serves as a synthetic equivalent of dicarbonyl compounds. It can be enolized and then condensed with aldehydes in a Mukaiyama aldol (B89426) reaction, eventually leading to the pyrone ring after oxidation and cyclization. mdpi.com

Dehydroacetic Acid (DHA): This industrially produced pyran-2-one derivative is a common starting material for further functionalization and synthesis of more complex heterocyclic systems. researchgate.netmdpi.com

Alkynyl Esters and Enolizable Ketones: These are key precursors in the NHC-catalyzed [3+3] annulation strategy for synthesizing functionalized 2H-pyran-2-ones. acs.orgnih.gov

Methyl Ketones and N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA): These are used in one-pot syntheses of 3-amino-substituted 2H-pyran-2-ones. semanticscholar.org

Data Tables

Table 1: Summary of Synthetic Strategies for 2H-Pyran-2-one Ring Formation

Strategy Key Reaction Type Common Precursors Catalyst/Reagent Reference
Cyclization Intramolecular Condensation 1,3,5-Tricarbonyl Compounds Strong Base (e.g., LDA, NaH) mdpi.com
Condensation Domino Reaction Malononitrile, Aryl Ketones KOH / DMF acs.org
Multicomponent Knoevenagel/Michael/Cyclization Aldehyde, Malononitrile, 1,3-Dicarbonyl Various (often base or acid) nih.govnih.gov
Organocatalysis [3+3] Annulation Alkynyl Esters, Enolizable Ketones N-Heterocyclic Carbene (NHC) acs.orgnih.govorganic-chemistry.org
Stereoselective Asymmetric Cyclization Chiral Epoxides (e.g., Propylene Oxide) Base nih.gov

Table 2: Key Precursors in Pyran-2-one Synthesis

Precursor Role in Synthesis Resulting Structure Reference
Acetoacetic Ester Forms backbone via condensation 4-Hydroxy-2-pyrone mdpi.com
Malonyl Chloride Reacts with β-ketoesters Substituted 4-Hydroxy-2-pyrone mdpi.com
Diketene Acetone Adduct Dicarbonyl synthetic equivalent Substituted 4-Hydroxy-2-pyrone mdpi.com
Alkynyl Ester 3-carbon electrophilic synthon Functionalized 2H-pyran-2-one acs.org
Dehydroacetic Acid Versatile starting material Functionalized pyran-2-ones researchgate.net

Utilization of Dehydroacetic Acid (DHA) Analogues

Dehydroacetic acid (DHA), systematically named 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, is a primary candidate for the synthesis of the target compound. The key transformation required is the conversion of the acetyl group at the C3 position into a hydroxyl group. A well-established method for such a conversion is the Baeyer-Villiger oxidation, followed by hydrolysis.

The Baeyer-Villiger oxidation utilizes a peroxyacid to convert a ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgsigmaaldrich.com In the case of DHA, the 3-acetyl group would be oxidized to an acetate (B1210297) ester. The regiochemistry of this reaction is predictable, depending on the migratory aptitude of the groups attached to the ketone's carbonyl. jk-sci.comorganic-chemistry.org Subsequent hydrolysis of the resulting acetate ester under acidic or basic conditions would cleave the ester bond, yielding the desired 3-hydroxyl group.

Proposed Synthetic Route from Dehydroacetic Acid (DHA):

Baeyer-Villiger Oxidation: DHA is treated with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), to form 3-acetoxy-4-hydroxy-6-methyl-2H-pyran-2-one. nih.gov

Hydrolysis: The intermediate acetate ester is then hydrolyzed to yield this compound.

Table 1: Proposed Synthesis via Dehydroacetic Acid (DHA) Analogue
StepStarting MaterialKey ReagentsIntermediate/ProductReaction Type
1Dehydroacetic Acid (DHA)Peroxyacid (e.g., mCPBA)3-acetoxy-4-hydroxy-6-methyl-2H-pyran-2-oneBaeyer-Villiger Oxidation
23-acetoxy-4-hydroxy-6-methyl-2H-pyran-2-oneH₂O, Acid/Base CatalystThis compoundHydrolysis

Application of Triacetic Acid Lactone (TAL) Analogues

Triacetic acid lactone (TAL), or 4-hydroxy-6-methyl-2H-pyran-2-one, serves as another potential starting material. This route requires the introduction of a hydroxyl group at the C3 position, which is an active methylene site. The reactivity of the C3 position in TAL has been demonstrated in various condensation reactions, such as the modified Biginelli reaction, where it reacts with aldehydes. bohrium.combohrium.com

While direct hydroxylation of the C3 position is not well-documented, its established reactivity suggests that a multi-step functionalization is feasible. A hypothetical strategy could involve an initial reaction at the C3 position to introduce a functional group that can later be converted into a hydroxyl group. For instance, electrophilic halogenation at C3 followed by nucleophilic substitution with a hydroxide source could be a possible, albeit challenging, route. The known reactions highlight the synthetic potential of the C3 site for building complex heterocyclic systems. researchgate.net

Functionalization and Derivatization Strategies

The structure of this compound, featuring two distinct hydroxyl groups and a lactone ring, offers multiple avenues for functionalization. These modifications can be used to alter the molecule's physical, chemical, and biological properties. Potential reactions include oxidation of the hydroxyl groups to form ketones or esterification with carboxylic acids to form esters.

Regioselective Modifications

The presence of two hydroxyl groups at the C3 and C4 positions presents an opportunity for regioselective chemistry. The C4-hydroxyl is part of an enol-like system, while the C3-hydroxyl is attached directly to the pyranone ring. These differences in the electronic environment and steric accessibility could be exploited to modify one group selectively over the other.

For example, using a sterically hindered acylating or alkylating agent might favor reaction at the more accessible of the two hydroxyl groups. Alternatively, the difference in acidity (pKa) between the enolic C4-OH and the C3-OH could be used to selectively deprotonate and react with one site under carefully controlled basic conditions. Such regioselective modifications are crucial for creating derivatives with precisely defined structures.

Introduction of Diverse Substituents

Building upon regioselective control, a wide array of substituents can be introduced onto the this compound scaffold.

Ester and Ether Formation: Both hydroxyl groups can be converted into esters and ethers through reactions with acyl chlorides, acid anhydrides, or alkyl halides. These modifications can introduce a vast range of functional groups, including alkyl chains, aromatic rings, and other heterocyclic moieties.

Modifications at the Ring: The pyran-2-one ring itself, being electron-rich due to the two hydroxyl groups, could be susceptible to electrophilic substitution reactions. This could allow for the introduction of substituents such as nitro or halogen groups, further expanding the chemical diversity of the derivatives.

The functionalization strategies are summarized in the table below.

Table 2: Potential Functionalization Reactions
Reaction TypeReactive Site(s)Typical ReagentsResulting Functional Group
EsterificationC3-OH, C4-OHAcyl chlorides, Acid anhydridesEster (-OCOR)
EtherificationC3-OH, C4-OHAlkyl halides (e.g., R-Br, R-I)Ether (-OR)
OxidationC3-OHMild oxidizing agentsKetone (=O)
Electrophilic SubstitutionPyran-2-one ring (e.g., C5)Nitrating agents, HalogensNitro (-NO₂), Halogen (-X)

Chemical Reactivity and Transformations

Ring Opening Reactions

The pyran-2-one ring is an unsaturated ester (lactone) and is susceptible to ring-opening reactions, particularly when subjected to nucleophilic attack. The presence of electrophilic centers within the ring facilitates these transformations.

Nucleophilic Attack and Subsequent Rearrangements

The 2H-pyran-2-one nucleus possesses three primary electrophilic centers vulnerable to nucleophilic attack: the carbonyl carbon (C-2), and the vinylic carbons C-4 and C-6. The attack of a nucleophile at one of these positions can initiate a ring-opening cascade. For instance, the reaction with strong nucleophiles often leads to the cleavage of the ester bond. This process can be followed by rearrangements to yield a variety of acyclic or new heterocyclic structures. Pyran-2-one derivatives are known to undergo interesting rearrangement reactions involving the opening of the pyran nucleus under the influence of diverse nucleophilic reagents such as ammonia (B1221849), substituted amines, hydrazines, and hydroxylamine (B1172632) hydrochloride.

Cycloaddition Reactions (e.g., [4+2] and [3+3] cycloadditions)

The conjugated diene system within the 2H-pyran-2-one ring makes it a suitable participant in cycloaddition reactions, most notably the Diels-Alder or [4+2] cycloaddition.

[4+2] Cycloaddition: In this reaction, the pyran-2-one acts as the diene component, reacting with a dienophile, such as an alkyne or an alkene. researchgate.netrsc.orgmdpi.com The initial cycloaddition forms a bicyclic intermediate which often undergoes a subsequent retro-Diels-Alder reaction, typically with the extrusion of carbon dioxide, to yield highly substituted aromatic compounds. researchgate.netacs.org For example, reactions with alkynes can produce substituted aniline (B41778) derivatives. rsc.org

[3+3] Cycloaddition: The pyran-2-one framework can also be involved in formal [3+3] cycloadditions to generate new six-membered rings. researchgate.netnih.gov These reactions often involve condensation with α,β-unsaturated aldehydes or reactions with activated ketones, expanding the synthetic utility of the pyranone scaffold to create more complex cyclic systems. researchgate.netnih.gov

Cycloaddition TypeReactant PartnerTypical Product
[4+2] Diels-Alder AlkyneSubstituted Aniline (after CO₂ extrusion)
[4+2] Diels-Alder Maleic Anhydride (B1165640)Bicyclo[2.2.2]octene derivative
[3+3] Annulation α,β-Unsaturated AldehydeFused 2H-pyran motifs

Electrophilic and Nucleophilic Reactivity of Ring Positions

The 2H-pyran-2-one ring exhibits a dualistic reactivity profile.

Nucleophilic Reactivity: The electron-rich nature of the diene system and the activating effect of the hydroxyl groups make the ring susceptible to attack by electrophiles. Electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation typically occur at the C-3 and C-5 positions. masterorganicchemistry.comlibretexts.org The hydroxyl groups at C-3 and C-4 are expected to strongly activate the ring, directing electrophiles to the available positions.

Electrophilic Reactivity: As mentioned, the ring contains electrophilic carbons at positions C-2, C-4, and C-6. These sites are targets for nucleophiles, which can lead to addition reactions or the ring-opening pathways described previously. The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the conjugated system.

Tautomerism and Isomerization Pathways

Tautomerism is a key feature of the chemistry of 3,4-dihydroxy-6-methyl-2H-pyran-2-one, arising from the potential for proton migration between the hydroxyl groups and the carbonyl function.

This compound can exist in equilibrium with its enol and keto tautomers. masterorganicchemistry.comlibretexts.org The presence of the hydroxyl group at C-4 adjacent to the C-3 hydroxyl and the C-2 carbonyl group allows for the formation of various enolic forms. The equilibrium between these tautomers can be influenced by factors such as solvent polarity. mdpi.com For example, in polar aprotic solvents, the keto form may be favored, while non-polar solvents might shift the equilibrium towards the enol form. mdpi.com This keto-enol tautomerization can be catalyzed by either acid or base. youtube.com

A significant isomeric form is 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, a structural isomer that can be considered a stable tautomer. nist.gov The interconversion between these forms represents a crucial isomerization pathway.

Thermal Decomposition and Stability Profiles

The thermal stability of pyran-2-one derivatives is an important consideration in their application. mdpi.com When subjected to high temperatures, this compound is expected to undergo decomposition. A primary pathway for the thermal degradation of related dihydropyran-2-ones is a retro-Diels-Alder reaction. rsc.org This process involves the concerted cleavage of the ring to release a stable small molecule, typically carbon dioxide, and a conjugated diene. The presence of substituents on the pyran ring can influence the temperature and kinetics of this decomposition.

Conversion to Other Heterocyclic Systems

One of the most significant applications of pyran-2-ones in organic synthesis is their use as versatile synthons for the construction of a wide array of other heterocyclic compounds. This transformative potential stems from the ring-opening reactions initiated by binucleophiles.

Synthesis of Pyridones: Reaction with ammonia or primary amines can lead to ring opening followed by recyclization to form substituted 2-pyridone derivatives. nih.govorganic-chemistry.orgresearchgate.net

Synthesis of Pyrazoles: Condensation with hydrazine (B178648) and its derivatives is a common method for converting pyran-2-ones into pyrazoles. asianpubs.orgnih.govmdpi.comchim.it The reaction proceeds via nucleophilic attack by the hydrazine, ring opening, and subsequent intramolecular condensation to form the five-membered pyrazole (B372694) ring.

Synthesis of Fused Systems: More complex nucleophiles can be used to generate fused heterocyclic systems. For example, reaction with o-phenylenediamine (B120857) can lead to the formation of benzo[b] researchgate.netasianpubs.orgdiazepine derivatives fused to the pyran ring. nih.gov

The following table summarizes some of the heterocyclic systems that can be synthesized from pyran-2-one precursors.

ReagentResulting Heterocycle
Ammonia / AminesPyridone
Hydrazine / Substituted HydrazinesPyrazole
HydroxylamineIsoxazole
o-PhenylenediamineBenzodiazepine

Formation of Five-Membered Heterocycles (e.g., Pyrroles, Furans, Diazoles, Oxazoles, Thiazoles)

The 4-hydroxy-2-pyrone scaffold is a valuable precursor for the synthesis of various five-membered heterocyclic rings. These transformations often involve either the modification of the pyrone's substituents or a ring-opening/recyclization cascade.

Pyrroles: The synthesis of pyrroles can be achieved through the Paal-Knorr condensation method, which typically involves the reaction of a 1,4-dicarbonyl compound with a primary amine. While not a direct reaction, derivatives of the pyrone can be converted into the necessary precursors for this transformation.

Furans: Furan (B31954) rings can be constructed from 4-hydroxy-2-pyrone derivatives. One common strategy involves the intramolecular cyclization of a suitably functionalized pyrone. For instance, the reaction of β-keto compounds with vinyl dichlorides can lead to furan formation. researchgate.net Additionally, the oxidation of furans can lead to the formation of 6-hydroxy-2H-pyran-3(6H)-ones, indicating a close chemical relationship between these two heterocyclic systems.

Diazoles (Pyrazoles and Imidazoles): Pyrazoles are readily synthesized from 1,3-dicarbonyl compounds by condensation with hydrazine derivatives. The this compound structure, being a masked 1,3,5-tricarbonyl system, can react with binucleophiles like phenylhydrazine (B124118) to yield pyrazole derivatives after ring opening. researchgate.net

Oxazoles: The construction of the oxazole (B20620) ring typically requires precursors such as α-haloketones, α-hydroxyamino ketones, or isocyanides. pharmaguideline.com While direct conversion is not common, the pyrone ring can be chemically modified to generate intermediates suitable for oxazole synthesis. For example, the Robinson-Gabriel synthesis involves the cyclization of α-acylamino ketones, which could be prepared from derivatives of the starting pyrone. pharmaguideline.com Another versatile method is the van Leusen oxazole synthesis, which reacts tosylmethylisocyanide (TosMIC) with aldehydes. nih.gov

Thiazoles: The synthesis of thiazoles often follows the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide. organic-chemistry.org Derivatives of this compound can be halogenated to provide the necessary electrophilic partner for this reaction. Alternatively, reactions with thiourea (B124793) derivatives can also lead to the formation of aminothiazole compounds. ekb.eg

Table 1: Synthesis of Five-Membered Heterocycles from Pyran-2-one Analogs

Heterocycle General Reactants Key Reaction Type Ref.
Pyrrole 1,4-Dicarbonyl derivative, Amine Paal-Knorr Synthesis
Furan Functionalized Pyranone Intramolecular Cyclization researchgate.net
Pyrazole Pyranone, Hydrazine Condensation/Recyclization researchgate.net
Oxazole α-Acylamino ketone derivative Robinson-Gabriel Synthesis pharmaguideline.com
Thiazole α-Haloketone derivative, Thioamide Hantzsch Synthesis organic-chemistry.org

Formation of Six-Membered Heterocycles (e.g., Pyridines, Pyrimidines, Diazines)

The pyran-2-one ring is an excellent scaffold for building six-membered nitrogen-containing heterocycles, primarily through ring-transformation reactions initiated by nitrogen nucleophiles.

Pyridines (Pyridones): One of the most common transformations of 4-hydroxy-2-pyrones is their conversion to 4-hydroxy-2-pyridones. This reaction is typically achieved by heating the pyrone with ammonia or a primary amine. The reaction proceeds via a nucleophilic attack of the amine on the lactone carbonyl, leading to ring opening, followed by an intramolecular cyclization and dehydration to form the more stable pyridone ring. A variety of substituted 4-hydroxy-2-pyridones can be synthesized using this methodology. organic-chemistry.orgnih.gov

Pyrimidines: Pyrimidine (B1678525) synthesis generally involves the condensation of a three-carbon unit, such as a 1,3-dicarbonyl compound, with an N-C-N unit like an amidine, urea, or guanidine. The this compound can serve as a precursor to the required 1,3,5-tricarbonyl synthon upon ring opening. mdpi.com This intermediate can then undergo cyclocondensation with amidines to furnish substituted pyrimidine rings. organic-chemistry.org

Diazines: This class includes pyridazines (1,2-diazines) and pyrimidines (1,3-diazines). As mentioned, pyrimidines are accessible. The synthesis of pyridazines would require reaction with hydrazine, which could potentially cyclize with a ring-opened 1,4-dicarbonyl precursor derived from the pyrone.

Table 2: Synthesis of Six-Membered Heterocycles from Pyran-2-one Analogs

Heterocycle General Reactants Key Reaction Type Ref.
Pyridine (Pyridone) Pyranone, Ammonia/Amine Ring Opening-Recyclization
Pyrimidine Pyranone, Amidine/Urea Ring Opening-Cyclocondensation organic-chemistry.orgresearchgate.net

Synthesis of Fused Heterocycles (e.g., Furopyranones, Pyrano[3,4-b]pyrans)

The inherent functionality of the this compound ring makes it a suitable starting material for the construction of fused heterocyclic systems. The synthesis of these bicyclic structures is a significant area of research due to their prevalence in biologically active natural products. rsc.orgresearchgate.net

Furopyranones: The furopyranone framework is a common motif in many natural products. rsc.orgrsc.org Various synthetic strategies have been developed for these bis-oxacyclic systems. rsc.org These methods often involve building the furan ring onto a pre-existing pyranone. For example, a cascade annulation of alkynols and α-ketoesters can be used to construct the furo[2,3-b]pyranone skeleton. rsc.org Another approach involves the thermal reaction of dihydropyran with oxalyl chloride, followed by cyclization to yield the fused system. rsc.org

Pyrano[3,4-b]pyrans: The pyrano[3,4-b]pyran core can be synthesized via a multicomponent reaction. For instance, the reaction of 4-hydroxy-6-methyl-2-pyrone, various aldehydes, and malononitrile (B47326) can be catalyzed to produce 2-amino-4-aryl-7-methyl-5-oxo-4H,5H-pyrano[3,4-b]pyran-3-carbonitrile derivatives. researchgate.netresearchgate.net This reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition of the pyrone, and subsequent intramolecular cyclization. researchgate.net

Table 3: Synthesis of Fused Heterocycles from Pyran-2-one Analogs

Fused System General Reactants Key Reaction Type Ref.
Furopyranone Dihydropyran, Oxalyl Chloride Thermal Cyclization rsc.org
Pyrano[3,4-b]pyran 4-Hydroxy-2-pyrone, Aldehyde, Malononitrile Multicomponent Reaction researchgate.netresearchgate.net

Derivatives and Analogues

Synthesis of Structurally Modified Analogues

The chemical reactivity of 6-methyl-2H-pyran-2-one precursors like Dehydroacetic Acid (DHA) allows for the construction of a multitude of heterocyclic systems. researchgate.net These syntheses often involve multi-step reactions or efficient one-pot methodologies to create fused or linked pyran-2-one derivatives. researchgate.netsemanticscholar.org

A primary strategy involves the modification of the acetyl group at the C-3 position of DHA. For instance, bromination of DHA yields 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, a key intermediate for further elaboration. researchgate.net This bromo-derivative serves as a precursor for fused heterocyclic systems. Deprotonation of the 4-hydroxyl group can lead to an intramolecular nucleophilic attack, resulting in the formation of a furan (B31954) ring and yielding furopyranone structures. researchgate.netresearchgate.net

Condensation reactions are also widely employed to generate diverse analogues. The reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide (B42300) or thiourea (B124793) leads to the formation of thiazolyl pyran-2-ones. Similarly, condensation of DHA with ethyl glycinate (B8599266) produces bicyclic pyrrolopyranones. The reaction of 4-hydroxy-6-methyl-3-(3-arylpropanoyl)-2H-pyran-2-ones with o-phenylenediamine (B120857) can yield complex 3-(benzimidazoyliden-2-yl)-6-methyl-2H-pyran-2,4-(3H)-dione structures. researchgate.net

Modern synthetic approaches, including one-pot multicomponent reactions and domino protocols, have enabled the efficient synthesis of highly functionalized pyran-2-ones. researchgate.netacs.org For example, a domino reaction involving α-ketene dithioacetals (AKDTAs) and malononitrile (B47326) in the presence of a base provides a pathway to 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles. acs.org Another versatile one-pot method involves the reaction of methyl ketones with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and an N-acylglycine, such as hippuric acid, in acetic anhydride (B1165640) to produce various 3-acylamino-2H-pyran-2-one derivatives. researchgate.netsemanticscholar.org

Below is a summary of synthetic routes to various structurally modified analogues.

Table 1: Synthesis of 6-Methyl-2H-pyran-2-one Analogues

Precursor Reagents/Conditions Resulting Analogue Class
3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (DHA) 1. Bromine, Acetic Acid2. Benzaldehyde, Organobase Furopyranones
3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one Thiosemicarbazide or Thiourea Thiazolyl pyran-2-ones
3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (DHA) Ethyl glycinate Pyrrolopyranones
4-hydroxy-6-methyl-3-(3-arylpropanoyl)-2H-pyran-2-ones o-phenylenediamine, Microwave Benzimidazolyliden-pyran-diones
Methyl ketones N,N-dimethylformamide dimethyl acetal (DMFDMA), Hippuric acid, Acetic anhydride 3-Acylamino-2H-pyran-2-ones

Rational Design Principles for Derivative Synthesis (e.g., bioisosterism)

The synthesis of novel pyran-2-one derivatives is often guided by rational design principles to optimize their biological and physicochemical properties. nih.gov One of the key strategies in this endeavor is bioisosterism, which involves the substitution of atoms or functional groups within a molecule with other groups that possess similar physical or chemical characteristics. acs.orgu-tokyo.ac.jp This approach aims to produce analogues with modified potency, selectivity, metabolic stability, or other pharmacokinetic parameters while retaining the essential interactions with the biological target. u-tokyo.ac.jp

Bioisosterism is categorized into classical and non-classical types. Classical bioisosteres involve the exchange of atoms or groups with the same valency (e.g., -OH for -NH2, or -CH= for -N=). u-tokyo.ac.jp Non-classical bioisosteres are structurally distinct but can impart similar biological activity through comparable steric and electronic properties. acs.org An example is the replacement of a carboxyl group with a tetrazole ring.

In the context of the 6-methyl-2H-pyran-2-one scaffold, the numerous synthetic transformations can be viewed through the lens of bioisosterism. The conversion of the 3-acetyl side chain of DHA into various five-membered heterocyclic rings like imidazoles, thiazoles, or furans represents a non-classical bioisosteric replacement. researchgate.net This modification dramatically alters the structure, yet it is a rational strategy to explore new interactions with biological targets that the original acetyl group could not achieve. The electronic properties and hydrogen bonding capabilities of these heterocyclic rings differ significantly from the simple ketone, potentially leading to new or improved biological activities. u-tokyo.ac.jp

Similarly, the synthesis of 3-acylamino derivatives or the introduction of aryl and substituted amine groups at various positions on the pyran-2-one ring are rational modifications designed to probe the structure-activity relationship (SAR). semanticscholar.orgacs.org For example, in a series of EP3 receptor antagonists, replacing a methylene (B1212753) (-CH2-) linker with a sulfur atom (-S-) was a useful bioisosteric substitution, whereas an oxygen atom (-O-) linker led to a significant loss of potency due to conformational effects. acs.org Such principles guide the selection of substituents and linkers in the design of new 6-methyl-2H-pyran-2-one analogues to fine-tune their interaction with specific biological targets.

Characterization of Novel Natural Derivatives

The 2H-pyran-2-one ring system is a structural component of many naturally occurring compounds isolated from a wide range of sources, including plants, fungi, and bacteria. The characterization of these novel natural derivatives is crucial for identifying new chemical entities with potential biological activity. This process typically involves a combination of isolation techniques followed by structural elucidation using modern spectroscopic methods.

One such natural product is Viridepyronone, which was identified as 6-(4-oxopentyl)-2H-pyran-2-one and characterized using spectroscopic methods. organiceggs.com.au Another complex example is hypurticin, a polyacyloxy-6-heptenyl-5,6-dihydro-2H-pyran-2-one. sigmaaldrich.cn Its structural reassignment and the determination of its absolute configuration and conformation were accomplished through a detailed molecular modeling protocol that included geometry optimization by Density Functional Theory (DFT) calculations. sigmaaldrich.cn

The aerial parts of Aruncus dioicus var. kamtschaticus have yielded several monoterpenoids containing a 2H-pyran-2-one core, including Aruncin A and Aruncin B. sigmaaldrich.cn The structures of these novel compounds were determined through comprehensive analysis of their spectroscopic data. sigmaaldrich.cn Similarly, a new hispolone derivative was isolated from antioxidant extracts of Pistacia atlantica, showcasing the diversity of natural pyran-2-ones. sigmaaldrich.cn The characterization process for these molecules relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to piece together the molecular structure.

Table 2: Examples of Naturally Occurring 6-Methyl-2H-pyran-2-one Derivatives

Compound Name Structural Description Natural Source
Viridepyronone 6-(4-oxopentyl)-2H-pyran-2-one Not specified
Hypurticin 6S-[3'S,5'R,6'S-triacetoxy-1Z-heptenyl]-5S-acetoxy-5,6-dihydro-2H-pyran-2-one Not specified
Aruncin A 4-(erythro-6,7-dihydroxy-9-methylpent-8-enyl)furan-2(5H)-one (related structure) Aruncus dioicus var. kamtschaticus
Aruncin B 2-(8-ethoxy-8-methylpropylidene)-5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylic acid Aruncus dioicus var. kamtschaticus

Structural Analysis and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 3,4-dihydroxy-6-methyl-2H-pyran-2-one, both one-dimensional and two-dimensional NMR techniques are employed to assemble a complete picture of its molecular framework.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), provide initial and crucial information regarding the number and types of protons and carbons present in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl protons, the vinylic proton, and the hydroxyl protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The methyl group protons (-CH₃) would likely appear as a singlet in the upfield region of the spectrum. The olefinic proton on the pyranone ring is expected to resonate at a downfield chemical shift due to the deshielding effect of the neighboring oxygen atom and the conjugated system. The protons of the two hydroxyl groups (-OH) would typically appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for the carbonyl carbon of the lactone, the two carbons bearing the hydroxyl groups, the two olefinic carbons, and the methyl carbon. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift. The carbons attached to the hydroxyl groups (C-OH) would also resonate at relatively downfield positions. The olefinic carbons will have characteristic shifts in the vinylic region, and the methyl carbon (-CH₃) will appear at the most upfield position in the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₃~2.0 - 2.5~15 - 25
C5-H~5.5 - 6.5~90 - 110
C3-OHVariable (broad)-
C4-OHVariable (broad)-
C2=O-~160 - 170
C3-OH-~140 - 150
C4-OH-~130 - 140
C5-~90 - 110
C6-~150 - 160

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques

To further confirm the structure and assign the ¹H and ¹³C signals unambiguously, two-dimensional NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.

COSY: A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, helping to establish the connectivity of the proton network. For instance, it could confirm the coupling between the vinylic proton and any adjacent protons, if present.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of the protonated carbons in the molecule, such as the methyl carbon and the vinylic C-H.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the complete molecular structure. For example, correlations from the methyl protons to the C6 and C5 carbons would confirm the position of the methyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This data is essential for confirming the identity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is useful for analyzing the purity of a sample of this compound and for identifying any potential impurities. The mass spectrum obtained from the GC-MS analysis will show the molecular ion peak and a characteristic fragmentation pattern that can be used to further confirm the structure of the compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. A strong, broad absorption band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibrations of the two hydroxyl groups, likely broadened due to hydrogen bonding. A sharp and intense absorption band around 1700-1750 cm⁻¹ would correspond to the C=O stretching vibration of the α,β-unsaturated lactone. Absorptions in the region of 1600-1650 cm⁻¹ can be attributed to the C=C stretching vibration of the pyranone ring. Additionally, C-O stretching vibrations would appear in the fingerprint region (1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond in the pyranone ring is expected to show a strong Raman scattering band. The C=O stretching vibration would also be observable, although typically weaker than in the IR spectrum. Raman spectroscopy can be particularly useful for studying the skeletal vibrations of the pyranone ring.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200 - 3500 (broad)Weak
Carbonyl (C=O)C=O Stretch1700 - 1750 (strong)Moderate
Alkene (C=C)C=C Stretch1600 - 1650 (moderate)Strong
C-OC-O Stretch1000 - 1300Weak
Methyl (-CH₃)C-H Stretch2850 - 3000Moderate

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not extensively detailed in publicly available literature, analysis of closely related pyran-2-one and fused pyran derivatives provides significant insight into the expected structural features. jk-sci.comnajah.edu

Studies on various substituted pyran derivatives reveal that the six-membered dihydropyran ring is not planar and typically adopts either a "sofa" or a "half-chair" conformation. nih.gov The specific conformation is influenced by the nature and position of substituents on the ring. For instance, in certain pyranochromene derivatives, the pyran ring was observed to adopt a sofa conformation in one compound and a half-chair in others, demonstrating the subtle influence of neighboring fused ring systems. nih.gov The planarity of the ring system and the orientation of substituents are dictated by the minimization of steric strain and the influence of intermolecular interactions, such as hydrogen bonding and π–π stacking, within the crystal lattice. sigmaaldrich.com

Below is a table summarizing crystallographic data for some representative pyran derivatives, illustrating the common crystal systems and space groups observed for this class of compounds.

CompoundCrystal SystemSpace GroupKey Conformation Features
(E)-3-(1-((2,6-diisopropylphenyl)-imino)-ethyl)-4-hydroxy-6-methyl-2H-pyran-2-oneMonoclinicP2₁/nKeto-form stabilized by intramolecular hydrogen bonds
2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acidTriclinicP-1Exists as a racemate of two endo stereomers
Various polyfunctionalized 4H-pyran derivativesMonoclinicC2/cPacking stabilized by N-H···N and N-H···O interactions
Pyran rings in select pyranochromene derivatives--Exhibit both sofa and half-chair conformations

This table is generated based on data from related pyran structures to illustrate typical crystallographic findings. nih.govlibretexts.orgnih.govresearchgate.net

Electronic Circular Dichroism (ECD) for Chiral Derivatives

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. nih.gov The method measures the differential absorption of left and right circularly polarized light by a chiral chromophore. nih.gov The pyran-2-one scaffold contains electronic chromophores, making ECD an applicable tool for stereochemical analysis of its chiral derivatives. mdpi.com

The absolute configuration of a chiral molecule can be assigned by comparing its experimental ECD spectrum with the spectrum predicted by quantum chemical calculations, typically using time-dependent density functional theory (TDDFT). nih.gov This computational approach involves first performing a conformational analysis to identify all stable low-energy conformers of the molecule in solution. Subsequently, the ECD spectrum for each conformer is calculated, and a Boltzmann-averaged spectrum is generated based on the relative populations of the conformers. nih.gov A close match between the experimental spectrum and the calculated spectrum for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. nih.gov

This methodology has been successfully applied to a wide range of natural products containing various chromophores, proving its reliability for complex structures. nih.gov For chiral derivatives of this compound, the presence of stereocenters would give rise to characteristic ECD spectra, known as Cotton effects. The sign (positive or negative) and wavelength of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center(s). Therefore, ECD serves as an invaluable, non-destructive method for elucidating the stereochemistry of novel chiral pyran-2-one derivatives.

Chromatographic Methods for Characterization and Purity Assessment

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of chemical compounds. For a polar molecule like this compound, various chromatographic methods are employed.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine appropriate solvent systems for column chromatography. jk-sci.com For a polar compound such as this compound, a polar stationary phase like silica (B1680970) gel is typically used. york.ac.uk

The choice of the mobile phase (eluent) is critical for achieving good separation. The polarity of the eluent is adjusted to control the retention factor (Rf) of the compound, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An ideal Rf value for purification purposes is typically between 0.3 and 0.5. Due to the hydroxyl groups, the target compound is expected to be quite polar. Therefore, solvent systems with moderate to high polarity are required.

Below is a table of suggested solvent systems for the TLC analysis of polar heterocyclic compounds on silica gel plates.

Mobile Phase CompositionPolarityTypical Application
Ethyl Acetate (B1210297) / Hexane (e.g., 1:1)MediumFor compounds of intermediate polarity.
100% Ethyl AcetateMedium-HighFor moderately polar compounds.
Methanol (B129727) / Dichloromethane (e.g., 5%)HighFor separating highly polar compounds. rochester.edu
Ethyl Acetate / Butanol / Acetic Acid / Water (80:10:5:5)Very HighFor separating strongly polar, acidic compounds. libretexts.org

This table provides general guidance; the optimal solvent system must be determined experimentally.

Column chromatography is the standard method for purifying chemical compounds on a larger scale, from milligrams to kilograms. nih.gov The principle is similar to TLC, where a stationary phase (commonly silica gel with a particle size of 40-63 µm) is packed into a glass column. nih.gov The compound mixture is loaded onto the top of the column and eluted with a solvent system (mobile phase), typically one determined through prior TLC analysis.

For the purification of this compound, a slurry of silica gel in a non-polar solvent (like hexane) would be packed into a column. The crude compound, dissolved in a minimal amount of a polar solvent or adsorbed onto a small amount of silica gel, is then carefully added to the top. The elution would begin with a solvent of lower polarity (e.g., a hexane/ethyl acetate mixture), and the polarity would be gradually increased (gradient elution) to move the compound down the column. nih.gov Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) is a highly efficient and sensitive technique used for the analysis, quantification, and purification of compounds. researchgate.net For a polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, the stationary phase is non-polar (e.g., silica modified with C18 alkyl chains), and the mobile phase is polar.

A typical RP-HPLC method for analyzing this compound would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rochester.edu To improve peak shape and resolution for polar, potentially acidic compounds, a small amount of an acid modifier such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase. sigmaaldrich.com Detection is commonly performed using an ultraviolet (UV) detector, as the pyran-2-one ring system contains a chromophore that absorbs UV light.

The following table outlines a typical set of parameters for an analytical RP-HPLC method.

ParameterConditionPurpose
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Non-polar stationary phase for retaining the analyte.
Mobile Phase A Water + 0.1% Formic AcidAqueous component of the mobile phase; acid suppresses ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic component; elution strength is increased with higher concentration.
Elution Mode Gradient (e.g., 5% to 95% B over 20 minutes)Allows for the separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minTypical flow rate for an analytical column of this dimension.
Column Temp. Ambient or controlled (e.g., 30 °C)Ensures reproducible retention times.
Detector UV-Vis Diode Array Detector (DAD)Monitors absorbance at a specific wavelength (e.g., ~210-280 nm).
Injection Vol. 5-20 µLStandard volume for analytical HPLC.

These parameters are illustrative and require optimization for specific analytical or preparative needs.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies

Geometry Optimization and Vibrational Frequency Analysis

Specific data on the optimized geometric parameters (bond lengths, bond angles) and the calculated vibrational frequencies for 3,4-dihydroxy-6-methyl-2H-pyran-2-one are not available in the reviewed literature.

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential, Average Local Ionization Energy)

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, Molecular Electrostatic Potential (MEP) maps, and Average Local Ionization Energy (ALIE) surfaces for this compound could not be found.

Reactivity Descriptors and Fukui Functions

Calculated global reactivity descriptors (such as chemical hardness, softness, and electrophilicity index) and local reactivity predictions based on Fukui functions for this compound are not present in the available literature.

Bond Dissociation Energies

There is no specific literature detailing the calculated Bond Dissociation Energies (BDEs) for the various bonds within the this compound molecule.

Tautomerization Energy Profiles and Population Distribution

Computational studies on the potential tautomers of this compound, including their relative energies, transition state barriers, and population distributions in different environments, were not found.

Molecular Dynamics (MD) Simulations

No published Molecular Dynamics (MD) simulation studies for this compound were identified. Consequently, data on its dynamic behavior, interactions with solvents, or conformational analysis over time are unavailable.

Interactions with Solvent Systems (e.g., Water)

The interaction of a compound with its solvent environment is fundamental to its solubility, stability, and bioavailability. Molecular Dynamics (MD) simulations are a powerful computational technique used to study these interactions over time, providing a dynamic picture of how a solute molecule like this compound behaves in a solvent such as water. tu-darmstadt.de

In a typical MD simulation, the compound is placed in a simulation box filled with solvent molecules (e.g., water), and the system's evolution is tracked by solving Newton's equations of motion for every atom. mdpi.com This allows for the calculation of key metrics that describe the solute-solvent interactions.

Research Findings: Computational studies on analogous 2H-pyran-2-one structures reveal significant insights into their aqueous interactions. semanticscholar.org Key parameters derived from these simulations include:

Interaction Energy: This value quantifies the strength of the attraction between the solute and the solvent molecules. For a series of 2H-pyran-2-one derivatives, these energies were found to range from approximately -63 kcal/mol to -77 kcal/mol, indicating substantial favorable interactions with water. semanticscholar.orgresearchgate.net The presence of hydroxyl groups, as in this compound, would be expected to lead to strong, favorable interaction energies due to their hydrogen bonding capabilities.

Hydrogen Bonding: The number of hydrogen bonds formed between the solute and surrounding water molecules is a critical determinant of aqueous solubility. Simulations show that pyranone analogues typically form around three hydrogen bonds with water molecules on average. semanticscholar.org Molecules with a greater capacity for hydrogen bonding exhibit stronger interactions with water. semanticscholar.org

Radial Distribution Functions (RDFs): RDFs provide a localized view of solvation by describing the probability of finding a solvent atom at a certain distance from a solute atom. Analysis of RDFs for similar compounds did not indicate exceptionally strong interactions with specific atoms, suggesting that the solvation shell is dynamic and not characterized by rigid, long-lived bonds. semanticscholar.org

These computational findings are crucial for understanding the solvation process at a molecular level, which governs the compound's behavior in aqueous media.

Table 1: Example of Calculated Interaction Parameters for 2H-Pyran-2-One Analogues in Water

This table presents illustrative data from computational studies on analogous compounds to demonstrate the type of information generated. semanticscholar.orgresearchgate.net

DerivativeInteraction Energy (kcal/mol)Average Number of Hydrogen Bonds
Analogue RS-1-63.43.1
Analogue RS-2-64.13.2
Analogue RS-3-76.83.5
Analogue RS-4-76.94.2
Analogue RS-5-70.23.3
Analogue RS-6-63.13.0

Compatibility with Pharmaceutical Excipients

The selection of appropriate pharmaceutical excipients is a critical step in formulation development. Computational methods can accelerate this process by predicting the compatibility between an active pharmaceutical ingredient (API) and various excipients. mdpi.com One effective approach involves the calculation and comparison of solubility parameters. mdpi.com

The principle "like dissolves like" can be quantified using solubility parameters, such as Hansen Solubility Parameters (HSPs), which deconstruct the total cohesive energy density of a material into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). researchgate.netculturalheritage.org When an API and an excipient have similar solubility parameters, they are more likely to be miscible and form a stable formulation. mdpi.com

Research Findings: Molecular dynamics simulations can be employed to calculate the solubility parameters for novel compounds like this compound. mdpi.com Studies on similar 2H-pyran-2-one derivatives have shown that their calculated solubility parameters are highly compatible with polyvinylpyrrolidone (B124986) (PVP), a commonly used pharmaceutical polymer. mdpi.com The calculated values for the pyranone analogues were found to be very close to the known solubility parameter of PVP, suggesting a high degree of miscibility. mdpi.com This computational screening process can significantly narrow down the list of potential excipients for experimental testing, saving considerable time and resources in the formulation process. mdpi.com

Table 2: Comparison of Calculated Solubility Parameters for a Pyranone Analogue with Common Pharmaceutical Excipients

This table provides representative data to illustrate the concept of using solubility parameters to predict API-excipient compatibility. mdpi.com

Compound/ExcipientTotal Solubility Parameter (MPa¹/²)
Pyranone Analogue (Calculated)~19.0
Polyvinylpyrrolidone (PVP)~19.1
Hydroxypropyl Methylcellulose (HPMC)~23.5
Eudragit E100~20.1
Soluplus®~21.5

Quantum Chemical Calculations for Stereochemical Assignments (e.g., DP4 Analysis)

Many organic molecules, including this compound, possess stereocenters, leading to the possibility of multiple diastereoisomers. The unambiguous determination of the correct stereostructure is vital, as different isomers can have vastly different biological activities. While experimental NMR spectroscopy is the primary tool for structure elucidation, assigning the correct relative stereochemistry can be challenging for complex molecules. nih.gov

Quantum chemical calculations provide a powerful solution to this problem. The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the NMR chemical shifts (¹H and ¹³C) for each possible diastereoisomer of a molecule. researchgate.net These calculated shifts are then compared against the experimental NMR data. The DP4 (and its enhanced version, DP4+) analysis is a statistical method that provides a probability for each candidate isomer being the correct structure based on the goodness of fit between the calculated and experimental NMR data. nih.govacs.org

Research Findings: The DP4/DP4+ methodology has proven to be a highly reliable tool for assigning the stereochemistry of complex natural products. researchgate.net A notable case study involved the stereochemical assignment of cryptomoscatone D1 and D2, which are dihydropyran-2-one derivatives. acs.org By synthesizing four possible isomers and comparing their experimental data with quantum chemical calculations, the correct structures were definitively assigned. The DP4+ analysis could have resolved this ambiguity with high confidence without the need to synthesize all possible isomers. acs.org The method involves using density functional theory (DFT), often with functionals like mPW1PW91 and basis sets such as 6-31+G**, to calculate the NMR shielding constants, which are then converted to chemical shifts. acs.org The resulting probabilities allow for a confident assignment of the molecule's three-dimensional structure.

Table 3: Illustrative DP4+ Probability Analysis for a Hypothetical Set of Diastereoisomers

This table demonstrates how DP4+ analysis results are presented to aid in stereochemical assignment. acs.org

Candidate IsomerDP4+ Probability (%)Assignment Confidence
Isomer 1 (RR)99.8High
Isomer 2 (RS)0.1Low
Isomer 3 (SR)0.1Low
Isomer 4 (SS)<0.1Very Low

Molecular Docking and Binding Site Prediction (Molecular level interactions)

To understand how a compound might exert a biological effect, it is crucial to study its interactions with macromolecular targets like proteins. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to another (a receptor, typically a protein). nih.govamazonaws.com

The process involves generating numerous possible binding poses of the ligand within the active site of the protein and then using a scoring function to rank these poses. nih.gov The best-ranked pose provides a hypothesis of the binding mode, highlighting key molecular-level interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the ligand-receptor complex. youtube.com

Research Findings: While specific docking studies on this compound are not widely published, extensive research on similar flavonoid and chromen-4-one structures demonstrates the utility of this approach. mdpi.com In these studies, compounds are docked into the active sites of various enzymes (e.g., cyclooxygenase-2 [COX-2], acetylcholinesterase [AChE]) to predict their inhibitory potential. mdpi.com The results are typically reported as a binding affinity or docking score (e.g., in kcal/mol) and a detailed map of the interactions. For instance, the hydroxyl groups on the pyranone ring would be predicted to act as hydrogen bond donors or acceptors, forming key interactions with polar amino acid residues like serine, threonine, or aspartate in a protein's binding site. The methyl group could engage in favorable hydrophobic interactions with nonpolar residues such as leucine (B10760876) or valine. youtube.com This information is invaluable for predicting a compound's potential biological targets and for guiding the design of more potent analogues.

Table 4: Example of a Molecular Docking Analysis for a Pyranone-type Ligand in a Hypothetical Protein Binding Site

This table illustrates the detailed interaction data that can be obtained from a molecular docking simulation.

Ligand Atom/GroupInteracting Protein ResidueInteraction TypeDistance (Å)
3-OH groupASP-121Hydrogen Bond (Donor)2.8
4-OH groupSER-350Hydrogen Bond (Acceptor)3.1
2-C=O groupLYS-155Hydrogen Bond (Acceptor)2.9
6-Methyl groupLEU-352Hydrophobic Interaction3.9
Pyran RingPHE-210π-π Stacking4.5
Binding Affinity Score -8.5 kcal/mol

Structure Activity Relationship Sar Studies

Influence of Hydroxyl Group Position and Number on Molecular Properties

The hydroxyl groups, being electron-donating by resonance and electron-withdrawing by induction, influence the electron density distribution across the pyranone ring. This electronic effect can modulate the molecule's ability to participate in various chemical reactions. For instance, in related pyrone structures like flavonoids, the position of hydroxyl groups strongly dictates their antioxidant properties. researchgate.net The presence of hydroxyl groups, particularly those that can form stable radical species through hydrogen donation, is often correlated with potent free-radical scavenging activity.

In a study on a similar compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), it was found that the hydroxyl groups are crucial for its antioxidant capabilities. rsc.orgnih.gov When these hydroxyl groups were protected (i.e., chemically modified so they could not act as hydrogen donors), the molecule's ability to scavenge free radicals was significantly diminished. rsc.orgnih.gov Specifically, the enol structure, which involves a hydroxyl group attached to a double-bonded carbon, was identified as a key factor in the antioxidant activity. rsc.orgnih.gov This suggests that the 3-hydroxyl group in 3,4-dihydroxy-6-methyl-2H-pyran-2-one, being part of an enol-like system, is likely a major contributor to its reactive properties.

Furthermore, the hydroxyl groups are primary sites for hydrogen bonding. This capability allows the molecule to interact with other molecules, including water, solvents, and biological macromolecules. The orientation of the hydroxyl group can lead to the formation of intramolecular hydrogen bonds, which can affect the molecule's conformation and stability. nih.gov For example, in 1-hydroxyxanthone, a related heterocyclic compound, an intramolecular hydrogen bond between a hydroxyl group and a nearby carbonyl group significantly stabilizes the molecule. nih.gov

The following table summarizes the influence of hydroxyl groups on the properties of pyranone-related structures based on available research.

FeatureInfluence of Hydroxyl Groups
Antioxidant Activity Crucial for free-radical scavenging; protection of -OH groups reduces activity. rsc.orgnih.gov
Reactivity Act as sites for chemical reactions and influence the electronic properties of the ring. iosrjournals.org
Intermolecular Interactions Enable hydrogen bonding with solvents and biological targets. nih.gov
Molecular Stability Can form intramolecular hydrogen bonds, affecting conformation and stability. nih.gov

Impact of Methyl Substitution on Structural and Electronic Features

The methyl (-CH3) group at the C-6 position of the pyranone ring, while seemingly simple, has a notable impact on the structural and electronic characteristics of this compound.

From an electronic standpoint, the methyl group is known to be a weak electron-donating group through an inductive effect. libretexts.org This means it can push electron density into the pyranone ring, which can influence the reactivity of the ring system. libretexts.org For example, in electrophilic aromatic substitution reactions, methyl groups are known to be activating and direct incoming electrophiles to specific positions. libretexts.org While the pyranone ring is not aromatic in the same way as benzene, the electron-donating nature of the methyl group can still affect the electron distribution and the reactivity of the double bonds and carbonyl group within the ring.

Structurally, the presence of the methyl group adds steric bulk to the molecule. This can influence how the molecule packs in a crystal lattice and how it interacts with the active sites of enzymes or receptors. The size and shape of a molecule are critical for its biological activity, and even a small group like a methyl substituent can lead to significant changes in binding affinity.

The table below outlines the key impacts of the methyl group on the pyranone structure.

FeatureImpact of Methyl Group
Electronic Properties Acts as a weak electron-donating group, influencing ring reactivity. libretexts.org
Structural Properties Adds steric bulk, which can affect molecular packing and interactions.
Synthesis Often a key component of the starting materials for pyranone synthesis. researchgate.net

Effects of Pyranone Ring Saturation and Aromaticity on Molecular Behavior

The 2H-pyran-2-one ring in this compound is an unsaturated lactone (a cyclic ester). The presence of double bonds within the ring confers a degree of planarity and rigidity to the molecule. The conjugation of the double bonds with the carbonyl group creates an extended π-electron system, which is a key feature influencing the molecule's chemical and photophysical properties. researchgate.net

The degree of saturation in the pyranone ring has a profound effect on its three-dimensional shape and reactivity. A fully saturated pyranone ring would be much more flexible, able to adopt various chair and boat conformations, similar to cyclohexane. In contrast, the unsaturated nature of the 2H-pyran-2-one ring restricts this conformational flexibility.

The aromaticity of the pyranone ring is a topic of some discussion. While not a true aromatic system like benzene, the pyranone ring can exhibit some aromatic character due to the delocalization of electrons. researchgate.net This partial aromaticity can contribute to the stability of the ring system. researchgate.net The reactivity of the pyranone ring is a blend of its characteristics as a conjugated diene, an α,β-unsaturated ester, and a system with some aromatic character. For instance, 2H-pyran-2-ones can participate in Diels-Alder reactions, acting as either the diene or the dienophile component. researchgate.net

The table below contrasts the properties of unsaturated and saturated pyranone rings.

PropertyUnsaturated Pyranone Ring (e.g., 2H-pyran-2-one)Saturated Pyranone Ring (e.g., Tetrahydropyran-2-one)
Structure Planar and rigid due to double bonds.Flexible, with chair and boat conformations.
Electronic System Conjugated π-electron system.Localized σ bonds.
Reactivity Can undergo cycloaddition reactions (e.g., Diels-Alder). researchgate.netPrimarily undergoes reactions typical of esters and ethers.
Aromaticity Exhibits some degree of aromatic character. researchgate.netNon-aromatic.

Contribution of Diverse Functional Groups to Molecular Interactions

The pyranone ring, with its ester and conjugated double bond system, provides a rigid scaffold and a region of electron density that can engage in π-π stacking interactions with other aromatic or conjugated systems. The carbonyl group of the lactone is a hydrogen bond acceptor, a key feature for interaction with biological molecules. nih.gov

As previously discussed, the hydroxyl groups are potent hydrogen bond donors and acceptors. These interactions are highly directional and play a crucial role in the specific recognition of the molecule by enzymes or receptors. The ability to form multiple hydrogen bonds often leads to higher binding affinities.

The methyl group, being nonpolar, primarily engages in weaker van der Waals interactions and can contribute to binding through hydrophobic interactions. In a biological context, this can involve interactions with nonpolar amino acid residues in a protein's binding pocket.

A computational study of various 2H-pyran-2-one analogues highlighted that different functional groups create distinct regions of electrostatic potential on the molecular surface. mdpi.com These regions, with varying degrees of positive or negative charge, guide the molecule's interactions with other polar or charged species. mdpi.com

The following table details the contributions of each functional group to molecular interactions.

Functional GroupType of InteractionSignificance
Pyranone Ring (Carbonyl) Hydrogen Bond AcceptorKey for specific binding to biological targets. nih.gov
Pyranone Ring (π-system) π-π StackingInteractions with other aromatic/conjugated systems.
Hydroxyl Groups Hydrogen Bond Donor/AcceptorStrong, directional interactions crucial for molecular recognition.
Methyl Group Van der Waals/HydrophobicWeaker, non-directional interactions contributing to overall binding.

Stereochemical Considerations in Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is fundamental to molecular recognition, particularly in biological systems where enzymes and receptors are themselves chiral. While this compound itself is achiral due to the plane of symmetry imposed by the planar pyranone ring, the introduction of substituents or the saturation of the ring can create chiral centers.

For instance, in the related compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, the carbon atoms at positions 2 and 3 are chiral centers, leading to the possibility of multiple stereoisomers. nih.gov The specific stereochemistry of these centers would have a profound impact on how the molecule interacts with a chiral binding site.

Studies on other pyranone derivatives have shown that the stereochemistry of substituents dramatically influences their biological activity. researchgate.net For example, in a series of 6-hydroxy-2H-pyran-3(6H)-ones, the stereochemistry of newly introduced chiral centers was found to be governed by the substituents already present on the existing chiral center. researchgate.net This highlights the importance of stereocontrol in the synthesis of biologically active pyranones.

Even for an achiral molecule like this compound, its specific, rigid shape is a key aspect of its "stereochemistry" in a broader sense. The defined spatial arrangement of its functional groups (the hydrogen bond donors/acceptors and hydrophobic methyl group) creates a specific pharmacophore that will only fit into a binding site with a complementary shape and pattern of interacting residues.

The table below summarizes key stereochemical considerations for pyranone structures.

AspectImportance in Molecular Recognition
Chiral Centers If present, the specific configuration (R/S) is critical for interaction with chiral biological targets.
Molecular Shape The rigid, planar nature of the 2H-pyran-2-one ring defines a specific 3D shape for recognition.
Pharmacophore The spatial arrangement of functional groups dictates how the molecule can interact with a binding site.
Synthetic Control Stereoselective synthesis is crucial for producing biologically active pyranone derivatives with defined stereochemistry. researchgate.net

Molecular Interactions and Mechanistic Insights

Enzyme Inhibition and Modulation Mechanisms

The interaction of 3,4-dihydroxy-6-methyl-2H-pyran-2-one with enzymes is an area of active investigation. Molecular docking studies provide insights into its potential binding profiles. A computational analysis of a structural isomer, 3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one, revealed a specific binding interaction with Glucokinase Regulatory Protein (GKRP), identified by the Protein Data Bank ID 4BB9. rcsb.orgebi.ac.ukresearchgate.net

This binding is characterized by the formation of hydrogen bonds with key amino acid residues within the protein's binding site. The specific interactions observed are detailed in the table below.

Enzyme TargetPDB IDInteracting ResiduesBond Types Observed
Glucokinase Regulatory Protein (GKRP)4BB9SER-110, THR-109, LYS-514Hydrogen Bonding
Table 1: Molecular Docking Profile of a this compound isomer with Glucokinase Regulatory Protein. researchgate.net

The interaction with GKRP, a key regulator of blood glucose homeostasis, suggests a potential modulatory role for this pyranone compound in metabolic pathways. rcsb.org The binding affinity to specific enzyme sites is a critical determinant of a compound's ability to act as an inhibitor or modulator, influencing the enzyme's catalytic efficiency.

Molecular Interactions with Nucleic Acids

Research has demonstrated that this compound interacts directly with nucleic acids, specifically causing DNA strand breaks. nih.gov This activity is dose- and time-dependent and occurs at physiological pH levels (7.4 and 9.4). nih.gov The underlying mechanism does not involve direct cleavage by the pyranone itself but is mediated by the generation of reactive oxygen species (ROS). nih.gov

Studies have shown that the DNA-breaking activity is inhibited by superoxide (B77818) dismutase, catalase, and various hydroxyl radical scavengers. nih.gov Furthermore, the presence of Fe(III) ions enhances the strand-breaking effect, pointing to a Fenton-like reaction mechanism. nih.gov Electron spin resonance studies confirmed the generation of hydroxyl radicals (•OH) from the compound, which are the primary agents responsible for attacking the deoxyribose backbone of DNA, leading to strand scission. nih.gov

ParameterObservationSupporting Evidence
Effect on DNAInduces strand breakingDose- and time-dependent activity observed nih.gov
Effective pHActive at pH 7.4 and 9.4Demonstrated in experimental conditions nih.gov
MechanismGeneration of active oxygen species (•OH)Inhibition by SOD, catalase, and •OH scavengers nih.gov
EnhancersFe(III) ionsIncreased DNA breaking in the presence of iron nih.gov
Table 2: Summary of DNA Interaction and Strand Breaking by this compound. nih.gov

Radical Scavenging Mechanisms

The pyranone scaffold of this compound is central to its potent antioxidant and radical-scavenging properties. nih.gov The compound effectively scavenges various free radicals, including 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙⁺), 2,2′-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical. nih.govrsc.org

The primary mechanisms by which many phenolic and enolic antioxidants operate are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). In the HAT pathway, the antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it. In the SET pathway, the antioxidant transfers an electron to the radical, forming a radical cation and an anion, which may then be stabilized by proton transfer. The structure of this compound, particularly its enol-hydroxyl group, is well-suited for these mechanisms. The donation of a hydrogen atom or an electron results in a resonance-stabilized radical, preventing the propagation of radical chain reactions.

RadicalScavenging ActivityReference
DPPH (2,2′-diphenyl-1-picrylhydrazyl)High nih.gov
ABTS (2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonate))High nih.govrsc.org
Galvinoxyl RadicalObserved nih.govrsc.org
Hydroxyl Radical (•OH)High (Inferred from DNA breaking) nih.gov
Table 3: Radical Scavenging Profile of this compound.

Elucidation of Molecular Targets and Pathways

Beyond direct interactions with molecules like DNA, this compound can modulate complex cellular signaling pathways. A key molecular target is the transcription factor Nuclear Factor-kappaB (NF-κB), which plays a central role in regulating immune responses, inflammation, and cell survival. nih.gov

Studies have shown that this pyranone compound can modulate the activity of NF-κB in human colon cancer cells. nih.gov By inhibiting NF-κB's transcriptional activity, it can downregulate the expression of anti-apoptotic genes (like Bcl-2) and promote the expression of pro-apoptotic genes (such as Bax and cleaved caspase-3). nih.gov This demonstrates a mechanism where the compound interferes with a critical cell survival pathway, leading to programmed cell death.

The general principle involves the compound's ability to influence the redox state of the cell, which in turn affects the activity of redox-sensitive transcription factors like NF-κB. nih.gov This modulation of a central signaling hub can have cascading effects on multiple cellular processes without a single, direct molecular binding event being the sole mechanism of action.

Role of Unstable Enol Structures in Chemical Reactivity

The chemical reactivity of this compound is profoundly influenced by its unstable enol structure. rsc.org The molecule contains a dihydroxy pyranone core, and the hydroxyl group at the olefin position (C5) is particularly significant. rsc.org This enolic hydroxyl group is the primary source of the compound's antioxidant and radical-scavenging activity. rsc.org

The enol moiety facilitates the donation of a hydrogen atom (proton and electron), a key step in neutralizing free radicals. rsc.org Upon donation, the resulting radical is stabilized by resonance across the pyranone ring system. Experimental studies involving the synthesis of derivatives where the hydroxyl groups are protected (e.g., converted to carboxylates) show a marked decrease in antioxidant ability. rsc.org This confirms that the free hydroxyl groups, especially the one in the enol configuration, are indispensable for this reactivity. The instability of the enol form makes it a ready donor, driving its potent chemical and biological activities.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for pyran-2-ones often rely on classical condensation reactions. mdpi.com Future research must focus on developing more efficient, sustainable, and versatile synthetic methodologies for 3,4-dihydroxy-6-methyl-2H-pyran-2-one.

Key areas for investigation include:

Biocatalysis and Biotechnological Approaches: Leveraging enzymatic pathways, such as those involving polyketide synthases, could offer a green and highly selective route to the pyranone core. wikipedia.orgnih.govillinois.edu Research into engineering enzymes or microbial hosts could enable the direct synthesis of this compound from renewable feedstocks like glucose. encyclopedia.pub

Modern Catalytic Methods: Exploration of transition-metal catalysis (e.g., gold or palladium-catalyzed cyclizations) and organocatalysis could provide milder and more efficient reaction pathways with broader substrate scopes. nih.gov

Green Chemistry Protocols: The development of syntheses that utilize environmentally benign solvents (like water or ethanol), operate at ambient temperatures, and employ reusable catalysts will be crucial. mdpi.comnih.govgrowingscience.com One-pot multicomponent reactions (MCRs), which increase efficiency and reduce waste, represent a particularly promising avenue. growingscience.com

Synthetic Approach Traditional Method Future Sustainable Direction
Catalyst Strong acids/bases (e.g., H₂SO₄)Engineered enzymes, reusable solid acid catalysts, organocatalysts. wikipedia.orgresearchgate.net
Solvents Organic solvents (e.g., Dioxane)Aqueous media, solvent-free conditions. growingscience.comresearchgate.net
Efficiency Multiple steps, intermediate purificationOne-pot multicomponent reactions (MCRs). nih.govbohrium.com
Feedstock Petroleum-based precursorsRenewable resources (e.g., carbohydrates). encyclopedia.pub

Exploration of Advanced Chemical Transformations

The polyfunctional nature of this compound, with its multiple electrophilic and nucleophilic sites, makes it an ideal building block for constructing complex molecular architectures. encyclopedia.pubclockss.org Future work should systematically explore its reactivity.

Ring Transformation Reactions: Pyran-2-ones are known to undergo fascinating ring-opening and rearrangement reactions with various nucleophiles to form a diverse array of new heterocyclic systems, such as pyridones, pyrazoles, and benzodiazepines. researchgate.netclockss.org A comprehensive study of these transformations for the title compound would vastly expand its utility in synthetic chemistry.

Cycloaddition Reactions: The conjugated diene system within the pyranone ring makes it a candidate for Diels-Alder reactions, providing access to complex bicyclic structures. clockss.orgresearchgate.net

Multicomponent Reactions (MCRs): Using this compound as a scaffold in MCRs would enable the rapid generation of libraries of complex molecules with high structural diversity, which is valuable for drug discovery. researchgate.netbohrium.commdpi.com

Reaction Type Potential Reactant Resulting Heterocyclic System
Ring TransformationHydrazinesPyrazole (B372694), Pyridazine Derivatives.
Ring Transformationo-Phenylenediamine (B120857)Benzodiazepine Derivatives. researchgate.net
Multicomponent ReactionAldehydes, Malononitrile (B47326)Fused Pyrano[4,3-b]pyran systems. researchgate.netbohrium.com
O-FunctionalizationAlcohols (Mitsunobu)Complex Pyronyl Ethers. beilstein-journals.org

Rational Design of Next-Generation Analogues for Specific Molecular Interactions

The pyran scaffold is a common feature in many pharmacologically active compounds. researchgate.netnih.gov Future research should focus on the rational design of analogues of this compound to optimize interactions with specific biological targets.

This will involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the functional groups—the C6-methyl group and the C3/C4-hydroxyl groups—is necessary to understand their contribution to biological activity. SAR studies can guide the design of more potent and selective molecules. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Replacing the pyranone core or its substituents with other functional groups that have similar physicochemical properties could lead to novel compounds with improved therapeutic profiles.

Target-Oriented Synthesis: Based on the structures of known ligands for biological targets (e.g., enzymes or receptors), analogues can be designed to mimic key binding interactions, potentially leading to new inhibitors or modulators.

Application of Advanced Computational Characterization Techniques

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby accelerating the research and design process. mdpi.com

Future computational studies should include:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO/LUMO) of the molecule. mdpi.comnih.govijcce.ac.ir This information provides deep insights into its reactivity, stability, and potential sites for chemical reactions. nih.govrsc.org

Molecular Docking Simulations: To support the rational design of analogues (Section 10.3), molecular docking can be employed to predict and analyze the binding modes of this compound and its derivatives with specific protein targets. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide information on the dynamic behavior of the molecule and its interactions with solvents or biological macromolecules over time, offering a more realistic picture of its behavior in a biological environment. mdpi.com

Computational Method Key Insights to be Gained
Density Functional Theory (DFT)Electronic structure, reactivity sites, spectral properties. nih.govijcce.ac.ir
Molecular DockingBinding affinity and mode with biological targets. nih.gov
Molecular Dynamics (MD)Conformational stability, dynamic interactions. mdpi.com
QSAR ModelingPredicting biological activity based on structure. rsc.org

Comprehensive Elucidation of Molecular Mechanisms

A critical area for future research is to move beyond identifying that a compound has a biological effect to understanding how it works at the molecular level. For any new analogue of this compound designed for a specific biological purpose, a thorough investigation of its mechanism of action is paramount.

This research should involve:

Target Identification and Validation: Identifying the specific proteins, enzymes, or nucleic acids that the compound interacts with.

Biochemical and Cellular Assays: Using a suite of in vitro assays to quantify the compound's effect on target activity, signaling pathways, and cellular processes.

Structural Biology: Techniques like X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to its biological target, providing definitive proof of the binding mode and guiding further design efforts.

By systematically addressing these future research directions, the scientific community can fully explore the chemical and biological potential of this compound, paving the way for its application as a versatile chemical building block and a scaffold for the development of novel functional molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dihydroxy-6-methyl-2H-pyran-2-one, and how do reaction conditions influence yield?

  • Methodology :

  • Oxidative pathways : Use potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to oxidize precursors like 3,4-dihydro-6-methyl-2H-pyran-2-ol. Monitor reaction progress via TLC or HPLC to optimize stoichiometry and temperature (70–90°C) .
  • Reductive methods : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce intermediates like 6-methyl-2H-pyran-2,4(3H)-dione. Control pH (6–8) to minimize side-product formation .
    • Key Data :
ReagentMajor ProductYield Range
KMnO₄6-methyl-2H-pyran-2,4(3H)-dione60–75%
NaBH₄3,4-dihydro-6-methyl-2H-pyran-2-ol45–60%

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • X-ray crystallography : Resolves the lactone ring conformation and hydrogen-bonding network (e.g., O–H···O interactions). Example: Monoclinic crystal system with space group P2₁/n and unit cell parameters a = 6.9400 Å, b = 6.0648 Å .
  • NMR spectroscopy : Assign δ (ppm) values for diagnostic protons (e.g., C6-methyl at ~2.1 ppm, hydroxyl protons at ~12–14 ppm) .

Q. What are the stability considerations for handling this compound in aqueous environments?

  • Guidelines :

  • Avoid prolonged exposure to alkaline conditions (pH > 8), which hydrolyze the lactone ring to carboxylic acid derivatives. Use buffered solutions (pH 4–6) for aqueous studies .
  • Store under inert gas (N₂/Ar) at –20°C to prevent auto-oxidation .

Advanced Research Questions

Q. How do substituent effects at the 6-methyl position influence reactivity in Diels-Alder cycloadditions?

  • Experimental Design :

  • Compare reaction rates with benzaldehyde or electron-deficient dienophiles (e.g., maleic anhydride) under BF₃·Et₂O catalysis. Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and substituent electronic contributions .
    • Data Interpretation :
  • Methyl groups enhance electron density at the diene, accelerating cycloaddition by ~30% compared to unsubstituted analogs .

Q. What strategies resolve contradictions in reported spectroscopic data for oxidized derivatives?

  • Case Study : Discrepancies in carbonyl stretching frequencies (IR) for 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one.

  • Resolution : Use solvent-dependent studies (DMSO vs. CHCl₃) to identify hydrogen-bonding effects. Cross-validate with X-ray photoelectron spectroscopy (XPS) for carbonyl oxygen binding energy .

Q. How can computational models predict the compound’s bioavailability and metabolic pathways?

  • Methodology :

  • Apply QSAR models (e.g., SwissADME) to predict logP (~1.96), permeability (Caco-2 cell assay), and cytochrome P450 interactions. Validate with in vitro microsomal stability assays .
    • Key Findings :
  • Low gastrointestinal absorption (bioavailability score: 0.17) due to high polarity and hydrogen-bond donor count (8) .

Q. What are the mechanistic insights into its antioxidant activity in biological systems?

  • Experimental Approach :

  • Use radical scavenging assays (DPPH/ABTS) and EPR spectroscopy to quantify ROS quenching. Compare with structurally related compounds (e.g., 4-hydroxy-6-methyl-2H-pyran-2-one) to identify hydroxyl group contributions .
    • Results :
  • IC₅₀ values for DPPH scavenging: 12.5 μM (3,4-dihydroxy derivative) vs. 45 μM (4-hydroxy analog) .

Data Contradiction Analysis

Q. Why do different studies report conflicting toxicity profiles for this compound?

  • Critical Evaluation :

  • Acute toxicity (LD₅₀) in rodents varies due to impurities (e.g., residual CrO₃ in oxidized products). Conduct GC-MS purity checks (>98%) and adhere to REACH guidelines for hazard classification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.